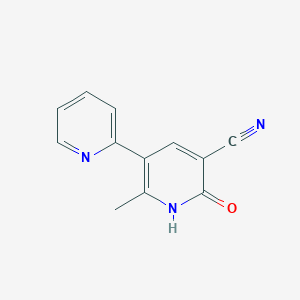

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MMP inhibitor and has been extensively studied for its inhibitory effects on matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix (ECM) components.

Scientific Research Applications

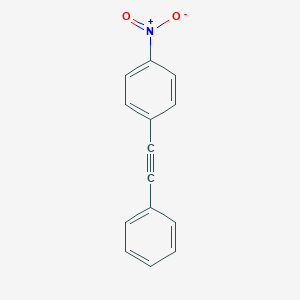

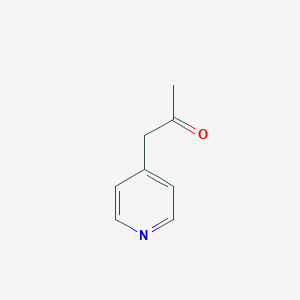

Intramolecular Charge Transfer (ICT) Structures

Pyrimidine derivatives can serve as electron-withdrawing components in push-pull structures for ICT due to their π-deficient aromatic heterocycle nature. This can result in significant ICT along the molecule’s structure, which may also confer luminescent characteristics .

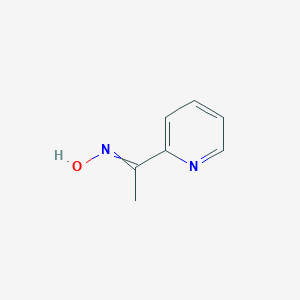

Noncompetitive AMPA Receptor Antagonists

Related compounds have culminated in the discovery of novel noncompetitive AMPA receptor antagonists that show potent activity in vitro and in vivo seizure models .

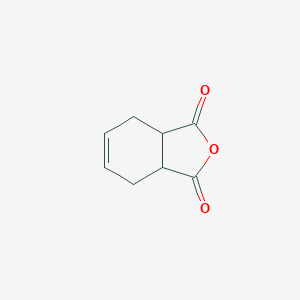

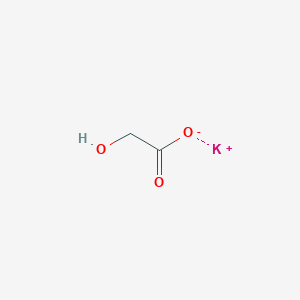

Synthesis of Pyrimidine-Carboxylic Acids

The synthesis of pyrimidine-carboxylic acids involves transformations that could be applicable to the compound , potentially leading to new derivatives with various biological activities .

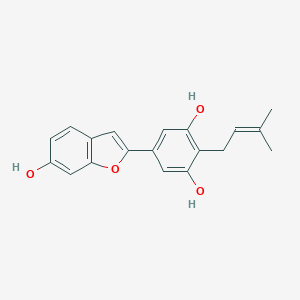

Metal Complex Formation

Similar compounds have been used to prepare metal complexes with various metals like Cu(II), Co(II), Ni(II), Zn(II), and Cd(II). These complexes derive from pyridone moieties and may have potential applications in catalysis or material science .

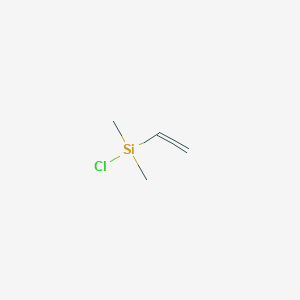

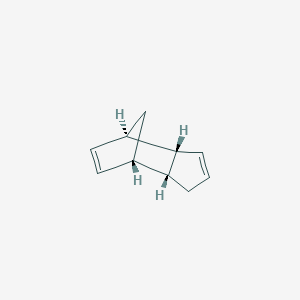

Huisgen Cycloaddition Reactions

The compound could potentially be synthesized using key reactions such as the Biginelli reaction, followed by Huisgen 1,3-dipolar cycloaddition, leading to a variety of functionalized derivatives with potential pharmaceutical applications .

Mechanism of Action

Target of Action

It is structurally similar to milrinone , a well-known phosphodiesterase inhibitor. If we assume a similar mechanism, the compound may target Type III phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) .

Mode of Action

This increase in cAMP can result in a positive inotropic effect on the heart and vasodilation in the periphery .

Biochemical Pathways

This can lead to a faster sequestration of calcium by activation of the sarcoplasmic reticulum ATP-dependent calcium channel, which in turn leads to faster relaxation and increased diastolic compliance .

Pharmacokinetics

Based on the assumed similarity to milrinone, the compound may have good bioavailability and a half-life of approximately 2 hours . It is mainly metabolized in the liver and excreted in the urine .

Result of Action

Based on the assumed similarity to milrinone, the compound may produce left ventricular afterload reduction, with an increase in cardiac output and a reduction in total peripheral resistance .

properties

IUPAC Name |

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-8-10(11-4-2-3-5-14-11)6-9(7-13)12(16)15-8/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDMGBQAVCPZSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.